Synephrinhydrochlorid

Übersicht

Beschreibung

Synephrin-Hydrochlorid ist ein natürlich vorkommendes Alkaloid, das in bestimmten Pflanzen und Tieren gefunden wird. Es wird üblicherweise aus der Bitterorange (Citrus aurantium) gewonnen und ist für seine adrenergen Wirkungen bekannt, die denen von Epinephrin und Norepinephrin ähneln. Synephrin-Hydrochlorid wird aufgrund seiner thermogenen Eigenschaften häufig in Nahrungsergänzungsmitteln zur Gewichtsabnahme und Steigerung der Energie verwendet .

Wissenschaftliche Forschungsanwendungen

Synephrin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf den Zellstoffwechsel und die Energieproduktion.

Medizin: Für seine potenziellen Anwendungen bei Gewichtsabnahme, Fettreduktion und als Behandlung von Hypotonie untersucht.

Industrie: Wird in der Formulierung von Nahrungsergänzungsmitteln und als natürliches Konservierungsmittel in Lebensmitteln verwendet

Wirkmechanismus

Synephrin-Hydrochlorid entfaltet seine Wirkungen hauptsächlich durch die Aktivierung von adrenergen Rezeptoren. Es stimuliert β3-adrenerge Rezeptoren, was zu einer erhöhten Lipolyse und Thermogenese führt. Dies führt zu einem gesteigerten Energieverbrauch und zur Fettoxidation. Darüber hinaus wurde gezeigt, dass Synephrin-Hydrochlorid die Ruhe-Stoffwechselrate erhöht, was zu seinen Gewichtsabnahmeeffekten beiträgt .

Safety and Hazards

Zukünftige Richtungen

Synephrine has been extensively studied for its potential molecular targets and mechanisms of action . It has been used as a dietary supplement for weight loss/body fat reduction . There is potential for synephrine usage as a template for the synthesis of a new generation of non-steroidal selective glucocorticoid receptor agonists .

Wirkmechanismus

Mode of Action

Synephrine HCl interacts with its primary targets, the α-1 adrenergic receptors, by acting as an agonist . This means it binds to these receptors and activates them, leading to a series of intracellular events. The activation of these receptors is known for their longer-acting adrenergic effects compared to norepinephrine .

Biochemical Pathways

Upon activation of the α-1 adrenergic receptors, Synephrine HCl affects several biochemical pathways. One of the key pathways influenced is the lipolysis and thermogenesis pathway . This pathway is involved in the breakdown of lipids and the production of heat, respectively. The stimulation of β-3 adrenergic receptors by Synephrine HCl results in lipolysis and subsequent thermogenesis .

Pharmacokinetics

It’s known that the compound is naturally occurring and present in approved drug products .

Result of Action

The molecular and cellular effects of Synephrine HCl’s action are diverse. It is known to increase the resting metabolic rate and energy expenditure . Additionally, it has been shown to inhibit glucose production and exert anti-inflammatory and anti-cancer activity in various in vitro and animal models .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Synephrine HCl. For instance, global warming has been shown to affect the quality of crops like grapevine, which contains Synephrine . Moreover, Synephrine HCl can be rapidly absorbed and predominantly metabolized in the liver, which may lead to possible unfavorable influences on the liver, especially at large doses .

Biochemische Analyse

Biochemical Properties

Synephrine Hydrochloride plays a significant role in biochemical reactions. It is a non-specific agonist of β-adrenergic receptors, which are well-known regulators of lipolysis . The presence of a hydroxyl group in the Synephrine Hydrochloride molecule and the lack of a methyl group on the side chain modifies its stereochemistry and impairs the interaction with proteins .

Cellular Effects

Synephrine Hydrochloride has various effects on different types of cells and cellular processes. It influences cell function by stimulating the cardiovascular system, resulting in increased heart rate and blood pressure . It also reduces the production of reactive oxygen species (ROS) released by neutrophils, a type of white blood cell found at sites of inflammation, by inhibiting the enzyme NADPH oxidase .

Molecular Mechanism

The mechanism of action of Synephrine Hydrochloride is primarily through its interaction with α1-adrenergic receptors . This interaction leads to vasoconstriction, thereby increasing blood pressure . It also has a longer-acting adrenergic effect compared to norepinephrine .

Temporal Effects in Laboratory Settings

Over time, Synephrine Hydrochloride has been observed to induce dose-dependent portal hypotensive effects after acute intravenous infusion

Dosage Effects in Animal Models

In animal models, the effects of Synephrine Hydrochloride vary with different dosages. For instance, it has been shown to ameliorate the hyperdynamic state in portal hypertensive rats . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways of Synephrine Hydrochloride involve several enzymes and cofactors. The biosynthesis of Synephrine Hydrochloride in Citrus species is believed to follow the pathway: tyrosine → tyramine → N-methyltyramine → Synephrine Hydrochloride, involving the enzymes tyrosine decarboxylase in the first step, tyramine N-methyltransferase in the second, and N-methyl-tyramine-β-hydroxylase in the third .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Synephrin-Hydrochlorid kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von Phenol mit N-Methylaminoacetonitril-Hydrochlorid in Gegenwart von wasserfreiem Zinkchlorid. Die Reaktion wird in Ethyldichlorid bei einer kontrollierten Temperatur von 10 °C durchgeführt. Das Produkt wird dann durch Umkristallisation unter Verwendung von Methanol gereinigt .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Synephrin-Hydrochlorid unter Verwendung ähnlicher Synthesewege, jedoch in größerem Maßstab, hergestellt. Der Prozess beinhaltet die Verwendung von Hochleistungsreaktoren und präziser Temperaturregelung, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig strengen Qualitätskontrollmaßnahmen unterzogen, einschließlich der Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Synephrin-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Synephrin kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Es kann reduziert werden, um Dihydroderivate zu bilden.

Substitution: Synephrin kann Substitutionsreaktionen eingehen, insbesondere an der Hydroxylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Die Bedingungen beinhalten häufig die Verwendung von starken Säuren oder Basen, um die Substitutionsreaktionen zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Synephrin, wie z. B. Acetyl-Synephrin und andere substituierte Phenolverbindungen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phenylephrin: Ähnlich in der Struktur, wird aber hauptsächlich als abschwellendes Mittel und Vasokonstriktor verwendet.

Ephedrin: Ein weiteres Alkaloid mit ähnlichen adrenergen Wirkungen, aber mit einem höheren Risiko für kardiovaskuläre Nebenwirkungen.

Octopamin: Teilt strukturelle Ähnlichkeiten und wird auch wegen seiner stimulierenden Eigenschaften verwendet

Einzigartigkeit

Synephrin-Hydrochlorid ist einzigartig aufgrund seiner selektiven Aktivierung von β3-adrenergen Rezeptoren, wodurch kardiovaskuläre Nebenwirkungen im Vergleich zu anderen adrenergen Verbindungen minimiert werden. Dies macht es zu einer sichereren Alternative für Gewichtsabnahme und Steigerung der Energie .

Eigenschaften

IUPAC Name |

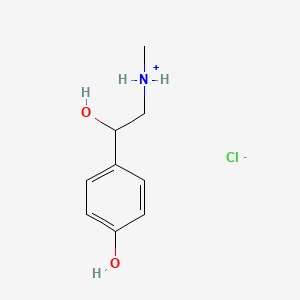

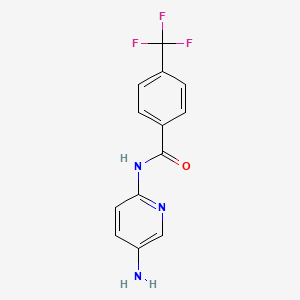

4-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-2-4-8(11)5-3-7;/h2-5,9-12H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTCEGYSNTWJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975251 | |

| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5985-28-4 | |

| Record name | Synephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5985-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXEDRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN5D1IH09S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide](/img/structure/B1682779.png)

![ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1682781.png)

![(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B1682783.png)

![N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide](/img/structure/B1682787.png)